Ciclopenina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

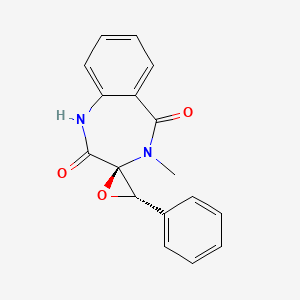

Cyclopenin is a molecule of significant interest in the field of organic chemistry and pharmacology due to its complex structure and biological activities. It belongs to the class of benzodiazepine alkaloids, characterized by their unique molecular architecture and functionalization. This compound, along with related molecules like cyclopenol, has been isolated from certain strains of the fungus Penicillium cyclopium. These compounds are notable for their biosynthesis involving mixed functional oxygenases, which catalyze the incorporation of molecular oxygen into their structures, leading to the formation of an epoxide ring in cyclopenin and an additional hydroxy group in cyclopenol. This process indicates the role of oxygenases in the biosynthesis of these compounds and highlights the complexity of their molecular structure and the enzymatic reactions involved (Nover & Luckner, 1969).

Synthesis Analysis

Cyclopenin's synthesis involves complex organic reactions that yield its distinctive structure. Notably, the synthesis of highly functionalized cyclopentanes, which are related to cyclopenin's core structure, can be achieved through organocatalytic asymmetric domino reactions. These reactions produce cyclopentanes with multiple stereogenic centers, including quaternary stereocenters, in high yields and with excellent enantioselectivities. Such synthetic strategies underscore the advanced methodologies available for constructing complex molecular architectures found in natural products like cyclopenin (Tan et al., 2008).

Aplicaciones Científicas De Investigación

Inhibidores Potenciales de la Mpro del SARS-CoV-2

Se han identificado análogos de la ciclopenina como inhibidores potenciales de la Mpro del SARS-CoV-2, la principal proteasa viral {svg_1}. Estos análogos se aislaron de Penicillium citrinum y mostraron una inhibición potencial del virus {svg_2}.

Propiedades Antiinflamatorias

La this compound ha demostrado propiedades antiinflamatorias al inhibir la producción de óxido nítrico y la activación de NF-κB {svg_3} {svg_4}. Esto la convierte en un candidato potencial para tratar afecciones inflamatorias.

Inhibición de Mediadores Inflamatorios

Se ha encontrado que la this compound inhibe la formación de óxido nítrico (NO) y la secreción de IL-6 en células RAW264.7 a concentraciones no tóxicas {svg_5}. Esto sugiere su uso potencial en el control de la inflamación a nivel celular.

Inhibición de la Señal Ascendente de la Activación de NF-κB

Se ha encontrado que la this compound inhibe la señal ascendente de la activación de NF-κB {svg_6}. NF-κB es un complejo proteico que controla la transcripción del ADN y juega un papel clave en la regulación de la respuesta inmune a la infección.

Inhibición de la Expresión de Factores Inflamatorios

Se ha encontrado que la this compound inhibe la expresión de factores inflamatorios como IL-1β, IL-6 y la óxido nítrico sintasa inducible (iNOS) en macrófagos cerebrales {svg_7} {svg_8}. Esto sugiere su uso potencial en el control de la neuroinflamación.

Tratamiento Potencial para Enfermedades Neurodegenerativas

La this compound ha mostrado potencial como tratamiento para enfermedades neurodegenerativas. Se encontró que rescataba el deterioro del aprendizaje en un modelo de Alzheimer in vivo utilizando moscas {svg_9}. Esto sugiere su uso potencial en el tratamiento de afecciones como la enfermedad de Alzheimer.

Inhibición Selectiva de la Acetilcolinesterasa (AChE)

La this compound muestra inhibición selectiva contra la acetilcolinesterasa (AChE) {svg_10}. La AChE es una enzima que descompone la acetilcolina, un neurotransmisor, y juega un papel clave en la función muscular y la memoria. Los inhibidores de la AChE se utilizan en el tratamiento de enfermedades como la enfermedad de Alzheimer y la miastenia grave.

Uso Potencial en el Descubrimiento de Medicamentos

Dadas sus diversas actividades biológicas, la this compound podría ser un compuesto valioso en el descubrimiento de medicamentos. Sus aplicaciones potenciales en el tratamiento de infecciones virales, inflamación y enfermedades neurodegenerativas la convierten en un candidato prometedor para futuras investigaciones {svg_11} {svg_12} {svg_13}.

Mecanismo De Acción

Target of Action

Cyclopenin’s primary target is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Cyclopenin increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

As an AChE inhibitor , Cyclopenin binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at the synapse, prolonging its action and leading to increased stimulation of the postsynaptic membrane.

Biochemical Pathways

It is known that the compound plays a role in thecholinergic system . By inhibiting AChE, Cyclopenin affects the metabolism of acetylcholine, a key neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning.

Pharmacokinetics

The computer-aided estimation of the physicochemical parameters (eg, molecular weight and lipophilicity) of certain bioactive molecules could predict their probable pharmacokinetics .

Result of Action

Cyclopenin has been found to inhibit the production of nitric oxide and the expression of inflammatory factors such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These anti-inflammatory properties suggest that Cyclopenin could potentially be used in the treatment of neurodegenerative diseases.

Action Environment

The action, efficacy, and stability of Cyclopenin can be influenced by various environmental factors. For instance, the compound was isolated from a deep marine-derived fungal strain, Aspergillus sp. SCSIOW2, suggesting that it may have adapted to function optimally under specific environmental conditions

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLKWZASYUZSBL-YOEHRIQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@@H](O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of cyclopenin?

A1: Cyclopenin has the molecular formula C17H14O3N2 and a molecular weight of 294.3 g/mol. [, ]

Q2: What are the key spectroscopic features of cyclopenin?

A2: Cyclopenin's structure has been elucidated using spectroscopic techniques such as NMR and mass spectrometry. Key features include signals characteristic of the benzodiazepine ring system, a benzyl group, an epoxide moiety, and a methyl group. [, ]

Q3: How is cyclopenin biosynthesized?

A3: Cyclopenin biosynthesis in Penicillium cyclopium originates from phenylalanine, anthranilic acid, and the methyl group of methionine. [] Studies with isotope-labeled precursors confirmed the incorporation of all carbon and nitrogen atoms from these building blocks. [, ] The formation of the cyclic dipeptide precursor, cyclopeptin, is a key step in the pathway. [, ]

Q4: What is the role of cyclopeptine dehydrogenase in cyclopenin biosynthesis?

A4: Cyclopeptine dehydrogenase catalyzes the reversible conversion of the cyclopenin precursor, cyclopeptine, to dehydrocyclopeptine. [] This enzymatic step is crucial for generating the substrate for the subsequent epoxidation reaction.

Q5: How is the m-hydroxyl group introduced in cyclopenol?

A5: Cyclopenol, a closely related compound, possesses an m-hydroxyl group on the benzyl substituent. This is introduced by a cytochrome P450 enzyme, VdoD, through a meta-hydroxylation reaction. [] VdoD specifically acts on cyclopenin, generating cyclopenol. []

Q6: What are the known biological activities of cyclopenin?

A6: Cyclopenin exhibits several biological activities, including: * Nematicidal activity: It shows nematicidal activity against root-lesion nematodes. [] * Antibacterial activity: Cyclopenin derivatives display inhibitory activity against E. coli. [] * SARS-CoV-2 Mpro Inhibition: Cyclopenin analogs exhibit promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2. []

Q7: How does cyclopenin inhibit SARS-CoV-2 Mpro?

A7: Molecular docking and dynamic simulation studies suggest that cyclopenin analogs bind to the active site of SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions. [] This binding interaction is thought to hinder the protease's function, ultimately inhibiting viral replication.

Q8: What is cyclopenase and what role does it play?

A8: Cyclopenase is an enzyme found in the conidiospores of Penicillium cyclopium. It catalyzes the conversion of cyclopenin and cyclopenol to viridicatin and viridicatol, respectively. This transformation involves the elimination of CO2 and methylamine. [, ]

Q9: What is the significance of the conversion of cyclopenin to viridicatin?

A9: This conversion, catalyzed by either cyclopenase or a hemocyanin-like protein Asql, represents a key step in the biosynthesis of viridicatin-type fungal alkaloids. [, , ] The reaction involves a ring contraction transforming the cyclopenin-type 6,7-bicyclic system into the viridicatin-type 6,6-bicyclic core. []

Q10: What is known about the mechanism of cyclopenin's conversion to viridicatin?

A10: Studies suggest that the conversion of cyclopenin to viridicatin can be acid or base-catalyzed. [] More recently, research revealed that the enzyme AsqI facilitates this conversion through the elimination of carbon dioxide and methylamine, potentially via a methyl isocyanate intermediate. []

Q11: What factors influence the production of cyclopenin and related metabolites?

A11: Several factors can affect the production of cyclopenin and related metabolites: * Fungal Strain: Different strains of Penicillium species exhibit varying capacities to produce these compounds. [, , , ] * Culture Conditions: Growth media composition, pH, temperature, and aeration can significantly influence metabolite production. [, ] * Growth Matrix: The choice of growth matrix can significantly impact the yield of specific metabolites. For instance, using Lightweight Expanded Clay Aggregates (LECA) proved advantageous for producing sporulation-associated metabolites like cyclopenins. []

Q12: What are the potential research areas for cyclopenin in the future?

A12: Several research avenues exist for further exploration of cyclopenin: * Structure-activity relationship studies: Synthesizing and evaluating cyclopenin analogs could help identify structural features crucial for its bioactivities and optimize its potency and selectivity. [] * Mechanism of action: Further research is needed to fully elucidate the molecular mechanisms underlying cyclopenin's biological activities, including its interaction with specific targets. * In vivo studies: More in vivo studies are required to evaluate the efficacy and safety of cyclopenin and its derivatives for potential therapeutic applications. * Formulation and delivery: Developing suitable formulations and delivery systems will be essential for translating cyclopenin's therapeutic potential into clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)

![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)